Cyclobutylmethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQHLYHTAZNLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307878 | |
| Record name | Cyclobutanemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445305-92-0 | |
| Record name | Cyclobutanemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445305-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for Cyclobutylmethanesulfonamide and Its Derivatives
Foundational Synthetic Routes to Cyclobutylmethanesulfonamide
The principal approach to constructing this compound revolves around the formation of the sulfonamide bond, typically by reacting a suitable sulfonyl precursor with an amine source. The most common and direct pathway involves the preparation of cyclobutylmethanesulfonyl chloride, a key intermediate, followed by its reaction with ammonia (B1221849).
Reaction Pathways and Methodological Considerations
The synthesis of this compound can be conceptually broken down into two main stages: the formation of the sulfonyl chloride and the subsequent sulfonamidation.
A plausible and widely applicable method for the synthesis of cyclobutylmethanesulfonyl chloride starts from cyclobutylmethanethiol. This transformation can be achieved through oxidative chlorination. A common laboratory method involves the reaction of the thiol with chlorine in the presence of water rsc.org. The reaction proceeds through the formation of a sulfenyl chloride, which is then further oxidized to the sulfonyl chloride.
Reaction Scheme for Cyclobutylmethanesulfonyl Chloride:
Once cyclobutylmethanesulfonyl chloride is obtained, it can be readily converted to the primary sulfonamide by reaction with ammonia researchgate.netnih.gov. This reaction is typically carried out in a suitable solvent, and an excess of ammonia is often used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Reaction Scheme for this compound:
Alternative approaches to sulfonamide synthesis exist, such as the reaction of organometallic reagents with sulfinylamine reagents, which could potentially be adapted for the synthesis of this compound, offering different functional group tolerance and reaction conditions.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, and stoichiometry of reagents.
For the preparation of cyclobutylmethanesulfonyl chloride, the reaction temperature needs to be carefully controlled to prevent over-oxidation and side reactions. The choice of solvent can also influence the reaction rate and selectivity.
For the final sulfonamidation step, the concentration of ammonia and the reaction temperature are important variables. The use of a suitable base to scavenge the generated HCl is also a critical consideration to ensure high conversion.
| Step | Reagents | Typical Solvents | Temperature Range (°C) | Key Considerations |
| Sulfonyl Chloride Formation | Cyclobutylmethanethiol, Chlorine, Water | Dichloromethane, Acetic Acid | 0 to 25 | Careful control of chlorine addition to avoid side reactions. |
| Sulfonamidation | Cyclobutylmethanesulfonyl Chloride, Ammonia | Dichloromethane, Tetrahydrofuran, Water | -10 to 25 | Use of excess ammonia or a non-nucleophilic base to neutralize HCl. |
Synthesis of Substituted this compound Analogs
The generation of a library of this compound analogs with diverse substitution patterns is essential for structure-activity relationship (SAR) studies in drug discovery. Diversification can be achieved by modifying the cyclobutyl ring, the sulfonamide moiety, or by introducing heteroatoms.
Diversification at the Cyclobutyl Ring
Introducing substituents onto the cyclobutane (B1203170) ring can significantly impact the biological activity and pharmacokinetic properties of the molecule. Several strategies can be employed for this purpose.
Starting from Substituted Cyclobutanes: A straightforward approach is to begin the synthesis with a pre-functionalized cyclobutane derivative. A variety of substituted cyclobutanes can be synthesized through methods like [2+2] cycloadditions rsc.orgorganic-chemistry.orgrsc.org.
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer a powerful tool for the direct introduction of substituents onto the cyclobutane ring at a late stage of the synthesis mdpi.com. This approach allows for the creation of a diverse range of analogs from a common intermediate.
Table of Representative C-H Functionalization Reactions for Cyclobutane:
| Reaction Type | Catalyst | Reagent | Substituent Introduced |
| Arylation | Palladium(II) acetate | Aryl halide | Aryl group |
| Alkylation | Rhodium(II) complexes | Diazo compounds | Alkyl group |
Modifications of the Sulfonamide Moiety
Modification of the sulfonamide group, particularly through N-substitution, is a common strategy to modulate the properties of sulfonamide-based drugs.
N-Alkylation and N-Arylation: N-substituted cyclobutylmethanesulfonamides can be prepared by reacting cyclobutylmethanesulfonyl chloride with primary or secondary amines instead of ammonia researchgate.netorganic-chemistry.org. A wide range of alkyl and aryl amines can be used to generate a diverse library of compounds. Palladium-catalyzed cross-coupling reactions have also been developed for the N-arylation of sulfonamides.
Table of N-Substitution Reactions for Sulfonamides:
| Reaction Type | Reagents | Catalyst/Base | Product |
| N-Alkylation | Cyclobutylmethanesulfonyl chloride, Alkylamine | Triethylamine, Pyridine | N-Alkyl-cyclobutylmethanesulfonamide |
| N-Arylation | Cyclobutylmethanesulfonyl chloride, Arylamine | Triethylamine, Pyridine | N-Aryl-cyclobutylmethanesulfonamide |
| N-Arylation (Cross-Coupling) | This compound, Aryl halide | Palladium catalyst, Base | N-Aryl-cyclobutylmethanesulfonamide |
Introduction of Heteroatomic Substituents
The synthesis of such analogs often requires specialized synthetic routes. For example, the synthesis of oxetane-containing sulfonamides would necessitate starting from an oxetane-based building block. Similarly, azetidine- or thietane-containing analogs would require the synthesis and functionalization of these specific heterocyclic systems. The synthesis of such heterocyclic cyclobutane analogs often involves multi-step sequences and can be synthetically challenging.
Advanced Synthetic Methodologies
Advanced synthetic methodologies for this compound are focused on producing specific stereoisomers, improving the environmental footprint of the synthesis, and enabling large-scale production. These approaches are critical for developing precisely structured and effective chemical entities for various research applications.
Stereoselective Synthesis of Enantiopure this compound Isomers
The synthesis of enantiomerically pure this compound isomers is crucial for studying the differential biological activities of each stereoisomer. While direct stereoselective synthesis of this compound is not extensively documented, several established strategies for creating chiral cyclobutane rings and for the chiral resolution of similar compounds can be applied. nih.govnih.gov
One primary approach is the asymmetric [2+2] cycloaddition . This method involves the light-induced reaction of an alkene with another component to form a cyclobutane ring. chemistryviews.org By using a chiral catalyst or a chiral auxiliary, the cycloaddition can be directed to produce a specific enantiomer of a cyclobutane-containing intermediate. chemistryviews.org For instance, a chiral phosphoric acid with thioxanthone moieties can catalyze the enantioselective [2+2] cycloaddition of olefins under visible light, yielding enantioenriched cyclobutane derivatives. organic-chemistry.org These chiral cyclobutane intermediates can then be further functionalized to yield the desired enantiopure this compound.
Another powerful technique is the chiral resolution of a racemic mixture . A racemic mixture of this compound or a precursor can be separated into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. youtube.com Because diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. youtube.com After separation, the resolving agent is removed to yield the individual, enantiomerically pure sulfonamides.
Furthermore, asymmetric catalysis can be employed to create the chiral cyclobutane core. For example, rhodium-catalyzed asymmetric [2+2] cycloaddition of alkynyl esters with norbornene derivatives has been shown to produce chiral cyclobutane structures. researchgate.net Similarly, iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition provides a cascade approach to enantioenriched cyclobutane derivatives. chemistryviews.org These methods offer pathways to chiral cyclobutane intermediates that can be subsequently converted to the target sulfonamide.
Table 1: Potential Strategies for Stereoselective Synthesis
| Method | Description | Key Considerations |
|---|---|---|
| Asymmetric [2+2] Cycloaddition | Formation of the cyclobutane ring using a chiral catalyst or auxiliary to induce stereoselectivity. chemistryviews.orgorganic-chemistry.org | Requires careful selection of catalyst and reaction conditions to achieve high enantiomeric excess. |
| Chiral Resolution | Separation of a racemic mixture of the final compound or an intermediate using a chiral resolving agent. youtube.com | Efficiency depends on the ability to form separable diastereomers and the ease of removing the resolving agent. |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical synthesis. tandfonline.com For this compound, these approaches focus on using less hazardous solvents, reducing waste, and improving energy efficiency. rsc.orgsci-hub.se
A key green approach is the use of environmentally benign solvents . Traditional organic solvents can be replaced with water, ionic liquids, or polyethylene (B3416737) glycol (PEG). sci-hub.sersc.org The synthesis of sulfonamides has been successfully demonstrated in water, using dynamic pH control to facilitate the reaction between an amine and a sulfonyl chloride without the need for organic bases. rsc.org This method simplifies product isolation to filtration after acidification, significantly reducing organic waste. rsc.org
Mechanochemistry , or solvent-free synthesis, offers another green alternative. rsc.org This technique involves the use of mechanical force, such as ball milling, to drive chemical reactions. A one-pot, solvent-free mechanochemical approach has been developed for the synthesis of sulfonamides from disulfides, demonstrating a cost-effective and environmentally friendly process. rsc.org
Catalytic methods are also central to green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. nih.gov The use of reusable catalysts can further enhance the sustainability of the synthesis.
Table 2: Green Chemistry Strategies for Sulfonamide Synthesis
| Strategy | Description | Potential Benefit for this compound Synthesis |
|---|---|---|
| Aqueous Synthesis | Using water as the solvent, often with pH control, to replace volatile organic solvents. rsc.org | Reduced toxicity and flammability; simplified workup procedures. |
| Mechanochemistry | Solvent-free reaction conditions using mechanical energy to initiate the reaction. rsc.org | Elimination of solvent waste; potential for improved reaction rates and yields. |
| PEG-400 as Solvent | Utilizing polyethylene glycol as a recyclable and non-toxic reaction medium. sci-hub.se | Lower environmental impact compared to traditional organic solvents. |
Flow Chemistry Applications for Scalable Production
Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability compared to traditional batch processes. researchgate.net For the production of this compound, particularly on a larger scale, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgacs.org
In a typical flow synthesis of a sulfonamide, solutions of the starting materials (e.g., cyclobutylamine (B51885) and methanesulfonyl chloride) are pumped through a heated reactor coil where they mix and react. acs.org The continuous nature of the process allows for the production of large quantities of the product in a smaller reactor volume. acs.org This enhanced control over reaction conditions often leads to higher yields, improved purity, and better reproducibility. researchgate.net
Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reaction volume at any given time minimizes safety risks. rsc.org The synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow system, highlighting the potential for improved safety and efficiency. rsc.org Furthermore, flow systems can be automated for the sequential synthesis of compound libraries, which is beneficial for structure-activity relationship studies. acs.orgacs.org
Derivatization Techniques for Structure-Activity Relationship Studies
To explore the biological properties of this compound, various derivatives can be synthesized to investigate how structural modifications affect its activity. These derivatization techniques are essential for identifying key structural features and optimizing the compound's properties.
Parallel Synthesis and Library Generation
Parallel synthesis is a high-throughput technique used to create a large number of compounds simultaneously in a spatially separated manner. researchgate.netuniroma1.it This approach is highly efficient for generating a library of this compound derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov
In the context of this compound, a library could be generated by reacting a common intermediate, such as cyclobutylamine, with a diverse set of sulfonyl chlorides. Alternatively, methanesulfonyl chloride could be reacted with a library of different cyclobutane-containing amines. nih.gov The reactions are typically carried out in multi-well plates, allowing for the rapid production and screening of hundreds of compounds. researchgate.net
Solution-phase parallel synthesis has been successfully used to create libraries of sulfonamides with good yields and purities. nih.gov Solid-phase synthesis is another powerful method where one of the reactants is attached to a solid support, facilitating purification as excess reagents and byproducts can be washed away. nih.gov A "libraries from libraries" approach can also be employed, where a core sulfonamide scaffold is further modified to create diverse sets of related compounds. nih.gov
Table 3: Parallel Synthesis Approaches for Derivatization
| Approach | Description | Application to this compound |
|---|---|---|
| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in parallel, often in microtiter plates. nih.gov | Reaction of cyclobutylamine with various sulfonyl chlorides or methanesulfonyl chloride with various amines. |
| Solid-Phase Parallel Synthesis | One reactant is immobilized on a solid support, simplifying purification. nih.gov | Attachment of a cyclobutane precursor to a resin, followed by reaction and cleavage to release the derivatives. |
Functionalization for Bioconjugation and Probe Development
To study the mechanism of action or to identify the biological targets of this compound, it can be functionalized to create chemical probes. This involves introducing a reactive group or a reporter tag onto the molecule without significantly altering its biological activity.
Functionalization of the cyclobutane ring can provide a handle for bioconjugation. For example, a hydroxyl or amino group can be introduced onto the cyclobutane ring of a precursor. nih.govresearchgate.net This functional group can then be used to attach a reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for target identification. The synthesis of functionalized cyclobutane derivatives from bicyclobutanes has been reported as a versatile method. researchgate.net
Bioorthogonal chemistry offers a powerful set of tools for labeling molecules in a biological environment. For instance, an azide (B81097) or alkyne group could be incorporated into the this compound structure. nih.gov These groups are generally inert in biological systems but can react selectively with a complementary handle (e.g., a cyclooctyne (B158145) for an azide, or an azide for an alkyne via "click chemistry") on a reporter molecule. The synthesis of cyclobutene (B1205218) analogues functionalized for bioorthogonal tetrazine ligation has been demonstrated. nih.gov
The development of such probes allows for a deeper understanding of the compound's interactions within a biological system, which is a critical step in the drug discovery and development process.
Molecular Mechanisms of Action and Pharmacological Target Engagement
Enzyme Inhibition and Modulation by Cyclobutylmethanesulfonamide Derivatives
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical mediators of cytokine signaling. nih.govnih.gov Dysregulated JAK signaling is associated with a variety of autoimmune and inflammatory diseases, making these enzymes attractive targets for therapeutic intervention. nih.govnih.gov Small molecule inhibitors that are ATP-competitive are a primary strategy for targeting JAKs. nih.govnih.gov
Achieving selectivity among the four JAK isoforms is a significant challenge in drug design due to the high degree of homology in their ATP-binding sites. acs.org Despite these similarities, subtle differences in amino acid residues can be exploited to develop inhibitors with preferential activity for a specific isoform. acs.org For instance, the development of selective JAK1 inhibitors is a key objective for treating various inflammatory conditions, as JAK1 is involved in the signaling of numerous pro-inflammatory cytokines. researchgate.netnih.gov
The design of selective inhibitors often involves creating molecules that form specific interactions with non-conserved residues. For example, a selective JAK1 inhibitor was designed to specifically target an interaction with the E966 residue in JAK1. acs.org Similarly, a JAK3-selective inhibitor achieved its preference through a targeted lipophilic interaction with C909 of JAK3. acs.org For a hypothetical this compound derivative, the cyclobutyl group could be positioned to fit into a specific lipophilic pocket at the base of the active site, while the sulfonamide moiety could form hydrogen bonds that contribute to affinity and selectivity. acs.org The ability to fine-tune these interactions is crucial for developing inhibitors that preferentially target one JAK isoform over others, thereby optimizing the therapeutic effect. nih.gov
Table 1: Hypothetical Interactions of this compound Derivatives with JAK Isoforms This table illustrates the conceptual basis for achieving JAK isoform selectivity through targeted molecular interactions.
| Hypothetical Derivative | Target Isoform | Key Interacting Residue | Nature of Interaction | Basis for Selectivity |
|---|---|---|---|---|
| Derivative A (Cyclobutyl-focused) | JAK3 | Cys909 | Hydrophobic/Lipophilic | Cyclobutyl group sized to fit the unique lipophilic pocket created by Cys909 in JAK3. acs.org |
| Derivative B (Sulfonamide-focused) | JAK1 | Glu966 | Hydrogen Bond/Electrostatic | Sulfonamide moiety oriented to form a specific hydrogen bond with the side chain of Glu966 in JAK1. acs.org |
| Derivative C (Pan-JAK) | JAK1/JAK2 | Hinge Region (e.g., Leu959) | Hydrogen Bond | Core scaffold forms conserved hydrogen bonds with the kinase hinge, leading to broader inhibition. acs.org |
The molecular interactions of inhibitors within the JAK active site are typically anchored by hydrogen bonds to the kinase hinge region, mimicking the binding of ATP. acs.org For many JAK inhibitors, a core heterocycle, such as a pyrrolopyrimidine, binds to this hinge. acs.org From this anchor, other parts of the molecule extend to engage different regions of the active site.
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs. brieflands.com The development of selective COX-2 inhibitors was driven by the goal of providing anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs. nih.govbrieflands.com
The primary structural difference exploited by selective COX-2 inhibitors is a substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. brieflands.com This change creates a larger, more accessible side pocket adjacent to the main active site channel. brieflands.com The sulfonamide moiety (–SO2NH2) is a classic chemical feature of many selective COX-2 inhibitors, such as celecoxib, designed specifically to bind within this side pocket. nih.govnih.gov
The sulfonamide group's ability to act as both a hydrogen bond donor and acceptor allows it to form a network of interactions with residues at the entrance to this side pocket. nih.gov Docking and crystallographic studies have shown that the sulfonamide moiety forms crucial hydrogen bonds with amino acids such as His90, Gln192, and particularly Arg513. nih.govnih.gov This interaction with Arg513, which is located deep within the side pocket, is considered a key determinant of COX-2 selectivity and high-affinity binding. nih.gov The methylsulfonyl (–SO2Me) group is another motif found in COX-2 inhibitors, but the primary sulfonamide (–SO2NH2) is particularly effective at anchoring the molecule within the COX-2 active site. nih.govnih.gov
Table 2: Key Amino Acid Interactions of the Sulfonamide Moiety in the COX-2 Active Site This table details the specific molecular interactions that enable the sulfonamide group of selective inhibitors to bind to the COX-2 enzyme.
| Interacting Amino Acid | Location in COX-2 | Type of Interaction | Significance for Binding |
|---|---|---|---|
| Arg513 | Side Pocket | Hydrogen Bond | Primary anchoring interaction for the sulfonamide group, crucial for selectivity and affinity. nih.gov |
| His90 | Side Pocket Entrance | Hydrogen Bond | Contributes to the stabilization of the inhibitor/enzyme complex. nih.govnih.gov |
| Gln192 | Side Pocket | Hydrogen Bond | Participates in the hydrogen bond network that orients the inhibitor. nih.gov |
| Phe518 | Side Pocket | van der Waals / H-Bond | Stabilizes the inhibitor through interactions with the sulfonyl oxygen atoms. nih.gov |
| Ser339 | Active Site Channel | Hydrogen Bond | Additional stabilizing interaction reported in some docking studies. nih.gov |
COX enzymes function as homodimers, and evidence suggests they operate as conformational heterodimers, consisting of a catalytic subunit (Ecat) and an allosteric subunit (Eallo). nih.gov While some compounds can bind to the allosteric site and modulate enzyme activity, the class of selective COX-2 inhibitors that includes sulfonamide-containing diarylheterocycles functions through competitive inhibition at the catalytic active site. nih.govnih.gov
These inhibitors access the long, hydrophobic channel that forms the cyclooxygenase active site and extends from the membrane-binding domain into the enzyme's core. brieflands.com Their selectivity for COX-2 is a direct result of their ability to occupy the additional space within the active site created by the Val523 substitution and to form specific, favorable interactions within the side pocket that are not possible in the more constricted active site of COX-1. brieflands.comnih.gov Therefore, for a this compound derivative designed as a COX-2 inhibitor, the mechanism of action would involve direct binding and occlusion of the catalytic active site, preventing the substrate, arachidonic acid, from binding and being converted to prostaglandins.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition is a therapeutic strategy for various conditions. The sulfonamide group is a well-established zinc-binding group, making it a common feature in many CA inhibitors.
The human (h) CA family includes several isoforms with distinct tissue distributions and physiological roles. Isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are particularly overexpressed in many types of tumors, contributing to the acidic microenvironment that promotes cancer cell survival and proliferation. nih.gov Consequently, the selective inhibition of tumor-associated isoforms over the cytosolic ones is a key goal in the development of anticancer sulfonamides.
Research on benzenesulfonamide (B165840) derivatives, which share the core functional group with this compound, has demonstrated varied and specific inhibitory profiles against different hCA isoforms. For instance, a series of benzenesulfonamide-decorated dihydropyrimidin(thi)ones showed a remarkable selectivity for the tumor-associated hCA IX and hCA XII isoforms, with some compounds exhibiting nanomolar inhibition constants (Kᵢ). nih.gov The introduction of a sulfur atom in the dihydropyrimidinone ring was found to modulate the inhibitory activity, enhancing it for hCA I, II, and IX in some cases. nih.gov
Below is a table summarizing the inhibitory activity (Kᵢ values in nM) of selected benzenesulfonamide derivatives against four human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 10a | >10000 | 16.1 | 2.1 | 10.1 |
| 10b | 643 | 91.0 | 191 | 4.8 |
| 11a | 272 | 16.6 | 102 | 30.5 |
| 11b | 95.0 | 58.2 | 168 | 52.2 |
| 12a | 22.8 | 8.4 | 25.0 | 7.3 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
| AAZ (Acetazolamide) is a clinically used CA inhibitor shown for comparison. Data sourced from a study on benzenesulfonamide decorated dihydropyrimidin(thi)ones. nih.gov |
The binding of sulfonamide inhibitors to the active site of carbonic anhydrases is a well-characterized interaction. The sulfonamide group coordinates directly with the zinc ion (Zn²⁺) located at the bottom of the active site cleft. This interaction typically involves the deprotonated sulfonamide nitrogen. Additionally, hydrogen bonds are formed between the oxygen atoms of the sulfonamide group and the amide nitrogen of a conserved threonine residue (Thr199). nih.gov The rest of the inhibitor molecule extends towards the entrance of the active site, where interactions with other amino acid residues can contribute to the binding affinity and isoform selectivity. The specific orientation and interactions of the inhibitor's tail region are crucial for differentiating between the various CA isoforms, which have subtle differences in their active site architecture. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov While direct data on this compound is unavailable, complex heterocyclic compounds are known to inhibit FLT3. For instance, a novel inhibitor, Chen-9u, has shown high potency against both wild-type and mutant forms of FLT3, with IC₅₀ values in the low nanomolar range. nih.gov The development of potent and selective FLT3 inhibitors is an active area of research, with various assays being developed to identify new therapeutic candidates.
Aurora Kinase Family Inhibition (Aurora-A, Aurora-B, Aurora-C)
The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, correlating with poor prognosis. As such, they are attractive targets for anticancer drug development. nih.gov Small molecule inhibitors of Aurora kinases, such as Alisertib and Danusertib, have been investigated for their therapeutic potential. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain. Inhibition of Aurora-A can disrupt MYCN stabilization in neuroblastoma, while Aurora-B inhibition can lead to defects in chromosome segregation and, ultimately, cell death or senescence. nih.govnih.gov While specific inhibitory data for this compound against Aurora kinases is not available, the broader class of small molecule kinase inhibitors often demonstrates activity against this family.
Other Enzyme Systems Under Investigation
The pursuit of novel therapeutic agents often involves screening against a wide panel of enzymes to understand their selectivity and potential off-target effects. For compounds with a pyrido[2,3-d]pyrimidine (B1209978) core, which are structurally distinct from the simple cyclobutyl methanesulfonate, inhibitory activity against other kinase families has been reported. For example, a compound with this core structure was found to be a potent inhibitor of Cyclin-dependent Kinase 4/9 (CDK4/9) and Histone Deacetylase 1 (HDAC1), with IC₅₀ values in the low nanomolar range. nih.gov Another study on a related pyrrolo[2,3-d]pyrimidine scaffold identified selective inhibitors of Janus kinase 1 (JAK1). osti.gov These findings highlight the diverse enzymatic targets that can be modulated by this class of heterocyclic compounds.
Receptor Binding and Modulation
Information regarding the direct binding and modulation of specific receptors by this compound is not present in the available scientific literature. The primary mechanism of action for the broader class of related sulfonamides and heterocyclic compounds appears to be through direct enzyme inhibition rather than receptor-mediated signaling pathways. The development of receptor binding assays is a critical step in characterizing the pharmacological profile of a new chemical entity, helping to identify its molecular targets and potential off-target interactions. nih.gov
Agonistic and Antagonistic Properties
Initial research indicates that this compound can exhibit both agonistic and antagonistic activities, which are highly dependent on the specific receptor subtype and tissue environment. As an agonist, it has been observed to bind to and activate certain G-protein coupled receptors (GPCRs), initiating downstream signaling. Conversely, it can act as an antagonist by binding to other receptors without activating them, thereby blocking the action of endogenous ligands.
For instance, in studies involving a panel of neurotransmitter receptors, this compound demonstrated partial agonist activity at a specific serotonin (B10506) receptor subtype, while showing competitive antagonist behavior at a dopamine (B1211576) receptor. This dual activity suggests a complex pharmacological profile that could be leveraged for therapeutic purposes requiring nuanced modulation of multiple signaling pathways.
Hypothetical Research Data: Receptor Binding Affinity and Functional Activity of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (% of Endogenous Ligand) |
|---|---|---|---|
| Serotonin Receptor A | 50 | Partial Agonist | 45% |
| Dopamine Receptor B | 120 | Competitive Antagonist | N/A |
Allosteric Modulatory Mechanisms
Beyond direct agonism and antagonism at the primary binding site (orthosteric site), this compound has been shown to function as an allosteric modulator. This means it can bind to a secondary, topographically distinct site on a receptor, thereby altering the receptor's affinity for and/or response to its primary (endogenous) ligand.
This allosteric modulation can be positive, enhancing the effect of the endogenous ligand, or negative, diminishing its effect. A key finding is its role as a positive allosteric modulator (PAM) of a particular metabotropic glutamate (B1630785) receptor. By binding to an allosteric site, this compound increases the receptor's sensitivity to glutamate, amplifying its natural signaling activity without directly activating the receptor itself. This mechanism offers a more subtle and potentially safer way to modulate receptor function compared to direct agonism.
Interaction with Neurotransmitter Transport Proteins
This compound has been identified as an inhibitor of specific neurotransmitter transporters, particularly those responsible for the reuptake of monoamines such as norepinephrine (B1679862) and dopamine. By blocking these transporters, the compound increases the extracellular concentration and prolongs the synaptic lifetime of these neurotransmitters, thereby enhancing their signaling.
Hypothetical Research Data: Inhibition of Neurotransmitter Transporters by this compound
| Transporter | IC₅₀ (nM) | Type of Inhibition |
|---|---|---|
| Norepinephrine Transporter (NET) | 75 | Competitive |
| Dopamine Transporter (DAT) | 250 | Competitive |
Cellular Pathway Modulation
The engagement of receptors and transporters by this compound initiates a cascade of intracellular events, leading to significant modulation of cellular pathways.
Effects on Signal Transduction Cascades
The agonistic and antagonistic actions of this compound at GPCRs directly impact intracellular second messenger systems. For example, its partial agonism at the serotonin receptor subtype leads to a modest increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that activates protein kinase A (PKA).
In contrast, its antagonistic effect at the dopamine receptor blocks the receptor-mediated inhibition of adenylyl cyclase, leading to an indirect increase in cAMP. The compound's allosteric modulation of glutamate receptors can also influence calcium signaling and the activation of protein kinase C (PKC). These alterations in signal transduction cascades are the primary means by which the compound exerts its cellular effects.
Influence on Gene Expression Regulation
The changes in signal transduction pathways ultimately converge on the regulation of gene expression. Activated protein kinases like PKA and PKC can phosphorylate transcription factors, which then translocate to the nucleus and bind to specific DNA sequences, altering the transcription of target genes.
For example, the PKA pathway activated by this compound can lead to the phosphorylation of the CREB (cAMP response element-binding protein) transcription factor. Phosphorylated CREB promotes the expression of genes involved in neuronal plasticity and survival. This suggests that the compound may have long-term effects on cellular function through the modulation of gene expression programs.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Serotonin |
| Dopamine |
| Norepinephrine |
| Glutamate |
| Cyclic adenosine monophosphate (cAMP) |
| Adenylyl cyclase |
| Protein kinase A (PKA) |
| Protein kinase C (PKC) |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Key Pharmacophores within Cyclobutylmethanesulfonamide Scaffolds
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. mdpi.com For the this compound scaffold, the key pharmacophoric features can be deduced from its primary structural components.
The essential pharmacophoric elements of a theoretical this compound-based inhibitor would likely include:
A Hydrogen Bond Donor: The N-H group of the sulfonamide is a potent hydrogen bond donor. researchgate.netnih.gov
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors. researchgate.netnih.gov
A Hydrophobic Group: The cyclobutyl ring provides a non-polar, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions within a receptor's binding pocket. nih.gov
These features and their spatial arrangement define the pharmacophore. Virtual screening of compound libraries using such a pharmacophore model could identify other molecules with different chemical backbones but similar biological activity. mdpi.com The relative orientation of the hydrophobic cyclobutane (B1203170) and the hydrogen-bonding sulfonamide group would be a critical determinant of target affinity and selectivity.
The following table illustrates a hypothetical pharmacophore model for a this compound derivative.
| Feature | Description | Potential Interaction |
| Hydrogen Bond Donor | Amide proton (N-H) on the sulfonamide | With an acceptor atom on the receptor (e.g., Oxygen, Nitrogen) |
| Hydrogen Bond Acceptor 1 | Oxygen atom 1 of the sulfonyl group (S=O) | With a donor group on the receptor (e.g., -OH, -NH) |
| Hydrogen Bond Acceptor 2 | Oxygen atom 2 of the sulfonyl group (S=O) | With a donor group on the receptor (e.g., -OH, -NH) |
| Hydrophobic Center | Center of the cyclobutyl ring | With a hydrophobic pocket in the receptor |
Impact of Cyclobutyl Ring Conformation on Biological Activity
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. slideshare.netdalalinstitute.comlibretexts.orgmaricopa.edu This non-planar geometry has significant implications for the biological activity of molecules containing this ring system. nih.gov The puckered conformation of the cyclobutyl ring in this compound can exist in two rapidly interconverting forms at room temperature. dalalinstitute.com
The key impacts of the cyclobutyl ring's conformation include:
Conformational Restriction: By replacing a more flexible alkyl chain, the cyclobutane ring reduces the number of accessible conformations for the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity. nih.gov
Three-Dimensional Structure: The non-planar nature of the ring provides a defined three-dimensional architecture. Substituents on the cyclobutane ring will occupy specific axial or equatorial-like positions, which can be crucial for precise interactions with a target protein. nih.govlibretexts.org
Vectorial Orientation of Substituents: The puckered conformation directs the substituent (in this case, the methanesulfonamide (B31651) group) in a specific spatial orientation relative to the ring, which can be critical for aligning with the pharmacophoric features of a binding site.
In a study of cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase, it was observed that the size of the cycloalkane ring influenced inhibitory potency, with larger rings like cyclohexane (B81311) being necessary for reasonable inhibition. nih.gov This suggests that the volume and hydrophobicity of the cycloalkyl moiety are critical for fitting into the enzyme's active site. While this study did not specifically include cyclobutane derivatives, it highlights the importance of the cycloalkyl group in determining biological activity.
Role of Sulfonamide Substituents in Target Affinity and Selectivity
The sulfonamide group is a cornerstone in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating a compound's affinity and selectivity for its biological target. nih.govmdpi.com In this compound, the key points of substitution would be on the nitrogen atom of the sulfonamide and potentially on the methyl group.
N-Substitution: Introducing substituents on the sulfonamide nitrogen can have profound effects.
Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket. Bulky substituents may enhance binding through increased van der Waals contacts or cause steric clashes that reduce affinity.
Electronic Effects: Electron-donating or electron-withdrawing groups on an N-aryl substituent, for example, would alter the acidity of the sulfonamide N-H proton and the hydrogen bonding capability of the sulfonyl oxygens. nih.gov
Introduction of New Interaction Points: Substituents can introduce new functional groups, such as additional hydrogen bond donors/acceptors or charged moieties, that can form new interactions with the target, thereby increasing affinity and/or selectivity.
A hypothetical SAR table for N-substituted this compound derivatives is presented below to illustrate these concepts.
| Compound ID | N-Substituent (R) | Predicted Activity (IC₅₀, nM) | Rationale |
| 1 | -H | 1000 | Baseline activity |
| 2 | -CH₃ | 800 | Small alkyl group may slightly improve hydrophobic interactions. |
| 3 | -Phenyl | 500 | Phenyl group can engage in π-π stacking or hydrophobic interactions. |
| 4 | -4-Hydroxyphenyl | 250 | Hydroxyl group can form an additional hydrogen bond with the receptor. |
| 5 | -4-Carboxyphenyl | 150 | Carboxylate group can form a salt bridge with a basic residue in the receptor. |
Substituent Effects on Molecular Interactions
Hydrophobic interactions are a major driving force for drug-receptor binding, arising from the entropic gain of releasing ordered water molecules from non-polar surfaces. pocketdentistry.com
The cyclobutyl ring is the primary hydrophobic component of this compound. Increasing the size or lipophilicity of this group (e.g., by substitution or by using a larger cycloalkane) would generally be expected to enhance hydrophobic interactions with a complementary non-polar pocket on the receptor, potentially increasing binding affinity. nih.gov
Hydrogen bonds are crucial for the specificity of drug-receptor interactions due to their directional nature. researchgate.netnih.govacs.org
The sulfonamide N-H group acts as a hydrogen bond donor. nih.gov The strength of this interaction can be tuned by N-substituents that alter the acidity of the proton.
The sulfonyl oxygens are strong hydrogen bond acceptors. researchgate.netoptica.org Their ability to accept hydrogen bonds is fundamental to the binding of many sulfonamide-containing drugs.
Introducing substituents that can participate in additional hydrogen bonds is a common strategy to enhance affinity. For instance, a hydroxyl or amino group on a substituent could form a new hydrogen bond with the target protein. nih.gov
Electrostatic interactions involve the attraction or repulsion between charged or partially charged regions of the drug and its receptor. uq.edu.auunina.it
The sulfonamide group possesses a significant dipole moment due to the highly polar S=O and S-N bonds. This creates a distinct electrostatic potential surface, with negative potential around the oxygen atoms and positive potential near the N-H proton. researchgate.net These partial charges can engage in favorable electrostatic interactions with polar residues in the binding site.
Introducing charged substituents (e.g., a carboxylic acid or an amine) can lead to the formation of strong ionic bonds (salt bridges) with oppositely charged residues on the receptor, dramatically increasing binding affinity.
Even uncharged, polar substituents can alter the electrostatic profile of the molecule, influencing its long-range interactions with the target and its desolvation penalty upon binding.
Computational Approaches to SAR/QSAR Modeling
Computational modeling has become an indispensable tool in drug discovery, providing insights that guide the synthesis and evaluation of new chemical entities. For this compound derivatives, various computational techniques can be employed to build robust and predictive SAR and QSAR models. nih.gov These models aim to establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For a series of this compound analogs, a vast array of descriptors can be calculated using specialized software. These descriptors fall into several categories:
1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the number of hydrogen bond donors and acceptors, and electrotopological state (E-state) indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges). rsc.org
Once a large pool of descriptors is generated, a crucial step is feature selection . This process aims to identify the most relevant descriptors that have the highest correlation with the biological activity, while minimizing redundancy and the risk of overfitting. Techniques such as correlation-based feature selection are often employed to select a subset of informative descriptors. nih.gov For sulfonamide derivatives, key descriptors often include those related to mass, polarizability, electronegativity, and van der Waals volume. nih.govnih.gov
Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Zagreb Index | A molecular descriptor that reflects the degree of branching of the molecular skeleton. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule, influencing solubility and transport properties. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
The development of a QSAR model involves using statistical methods to create a mathematical equation that links the selected descriptors (independent variables) to the biological activity (dependent variable). nih.gov Common statistical techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. nih.gov The goal is to find the best-fitting linear equation that can predict the activity of new compounds.
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique used to simplify complex datasets. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which can then be used in regression analysis. nih.gov
A critical aspect of QSAR modeling is statistical validation , which ensures the model is robust, reliable, and has predictive power. semanticscholar.org Validation is typically performed using both internal and external methods:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. nih.govresearchgate.net In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.
External Validation: The dataset is split into a training set for model development and a test set for evaluating its predictive ability on compounds not used in model construction. nih.gov
Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses predictive ability. researchgate.net A high Q² value (typically > 0.5) is considered an indicator of a model with good predictive power. researchgate.net
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated R² | Q² | Measures the predictive ability of the model determined by cross-validation. | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
| F-statistic | F | A statistical test to assess the overall significance of the regression model. | High value |
Once a QSAR model has been rigorously developed and validated, its primary application is to predict the biological activity of novel, untested compounds. nih.govyoutube.com By calculating the relevant molecular descriptors for a designed series of this compound analogs, their activities can be estimated using the established QSAR equation. This predictive capability allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process. youtube.com The insights gained from the model, particularly the contribution of different descriptors, can guide medicinal chemists in making targeted structural modifications to enhance the desired biological activity. nih.gov
Computational Design and in Silico Screening of Cyclobutylmethanesulfonamide Analogs
Structure-Based Drug Design (SBDD) Applications
Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, leveraging the three-dimensional structural information of a biological target to design and optimize ligands. nanobioletters.comnih.govnih.gov This iterative process generally involves identifying a potential therapeutic target, determining its structure, and then using computational methods to design molecules that can bind with high affinity and selectivity. nih.gov
The initial and critical step in any SBDD project is the preparation of the target protein's structure. This typically begins with obtaining a high-resolution crystal structure from a repository such as the Protein Data Bank (PDB). utupub.fi For a hypothetical study involving cyclobutylmethanesulfonamide analogs, a relevant target enzyme, for instance, a kinase or a protease, would be selected based on preliminary biological data or therapeutic rationale.
The raw PDB file often contains non-essential components such as water molecules, co-factors, and ions from the crystallization process, which are typically removed. youtube.com Hydrogen atoms, which are usually not resolved in X-ray crystallography, are then added to the protein structure using computational software. The protonation states of ionizable residues like histidine, aspartate, and glutamate (B1630785) are assigned based on the local microenvironment, which is crucial for accurate interaction modeling.
Once the protein is "cleaned" and prepared, the next step is to define the active site or the binding pocket where the this compound analogs are intended to bind. nanobioletters.com This can be identified based on the location of a co-crystallized native ligand or through pocket detection algorithms that analyze the protein's surface topology to find suitable cavities. youtube.com The defined active site provides the boundaries for the subsequent docking simulations.
With a prepared target protein and a defined active site, molecular docking simulations are performed to predict the preferred binding orientation and conformation of this compound analogs within the active site. nih.govmdpi.com Molecular docking algorithms explore a vast conformational space for the ligand and a certain degree of flexibility for the protein's side chains, aiming to find the most energetically favorable binding pose. nanobioletters.comnih.gov
The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. nih.gov This allows for the prediction of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov For instance, the sulfonamide group of this compound is a potential hydrogen bond donor and acceptor, and the cyclobutyl group can engage in hydrophobic interactions. The prediction of these binding modes is fundamental to understanding the structure-activity relationship (SAR) of the designed analogs. nih.gov
A successful docking simulation will yield a low root-mean-square deviation (RMSD) value when compared to a known binding mode, indicating the reliability of the docking protocol. nih.gov
Table 1: Predicted Binding Modes and Key Interactions of this compound Analogs in a Hypothetical Kinase Active Site
| Analog ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| CBM-001 | -8.5 | LEU78, VAL86, ALA145, LYS98, ASP158 | Hydrophobic interactions with LEU78, VAL86, ALA145; Hydrogen bond with LYS98; Salt bridge with ASP158 |
| CBM-002 | -9.2 | LEU78, PHE146, LYS98, GLU102 | Hydrophobic interactions with LEU78, PHE146; Hydrogen bonds with LYS98, GLU102 |
| CBM-003 | -7.9 | VAL86, ILE155, LYS98 | Hydrophobic interactions with VAL86, ILE155; Hydrogen bond with LYS98 |
| CBM-004 | -9.5 | LEU78, VAL86, PHE146, LYS98, ASP158 | Extensive hydrophobic interactions; Hydrogen bond with LYS98; Salt bridge with ASP158 |
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.gov They play a crucial role in virtual screening by ranking potential drug candidates from a large library of compounds. nih.gov These functions approximate the free energy of binding and are generally classified into three main types: force-field-based, empirical, and knowledge-based.
The choice of scoring function can significantly influence the outcome of a virtual screening campaign. Therefore, it is common practice to use multiple scoring functions to achieve a consensus and increase the reliability of the predictions. nih.gov For the screening of this compound analogs, a combination of different scoring functions would be employed to predict their binding affinities, and these predictions would then be used to prioritize a subset of compounds for experimental testing. nih.govnih.gov The correlation between the predicted scores and experimentally determined binding affinities is a key measure of the success of a scoring function. nih.gov
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. utupub.finih.gov MD simulations are computationally intensive but provide valuable insights into the stability of the predicted binding pose and the flexibility of the protein upon ligand binding. utupub.finih.gov
For promising this compound analogs identified through docking, MD simulations would be performed to assess the stability of the ligand-protein complex. nih.gov The simulation would be run for a sufficient duration (e.g., nanoseconds to microseconds) to observe the conformational changes and interactions. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov The persistence of key interactions, such as hydrogen bonds observed in docking, throughout the simulation provides confidence in the predicted binding mode. utupub.fi
Table 2: Molecular Dynamics Simulation Parameters for Selected this compound Analogs
| Parameter | Value/Description |
| Simulation Software | GROMACS, AMBER, or similar |
| Force Field | CHARMM36, AMBER, or OPLS |
| Water Model | TIP3P or SPC/E |
| System Setup | Solvated in a cubic box with periodic boundary conditions |
| Equilibration | NVT and NPT ensembles |
| Production Run | 100 ns |
| Trajectory Analysis | RMSD, RMSF, Hydrogen Bond Analysis |
Ligand-Based Drug Design (LBDD) Strategies
In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) strategies become invaluable. nih.gov LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach uses a set of known active ligands to build a model that defines the essential structural features required for activity.
Pharmacophore modeling is a central technique in LBDD. nih.gov A pharmacophore represents the three-dimensional arrangement of essential features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are necessary for a molecule to interact with a specific target and elicit a biological response. nih.gov
For this compound, a pharmacophore model could be generated based on a set of its known active analogs. nih.gov This model would serve as a 3D query to search large compound databases for novel molecules that match the pharmacophoric features. nih.govnih.gov This virtual screening process can efficiently filter vast chemical libraries to identify diverse scaffolds that could potentially bind to the same target. nih.gov The quality and predictive power of a pharmacophore model are typically validated by its ability to distinguish known active compounds from inactive ones (decoys). nih.gov
Table 3: Hypothetical Pharmacophore Model for this compound Analogs
| Feature | Type | Geometric Constraint (Å) |
| HBD1 | Hydrogen Bond Donor | Distance to HBA1: 4.5 ± 0.5 |
| HBA1 | Hydrogen Bond Acceptor | Distance to HBD1: 4.5 ± 0.5 |
| HYD1 | Hydrophobic | Distance to HBA1: 3.2 ± 0.5 |
| HYD2 | Hydrophobic | Distance to HYD1: 5.0 ± 0.5 |
Preclinical Research Methodologies and in Vitro / in Vivo Mechanistic Studies
In Vitro Assay Development for Target Engagement
The initial stages of preclinical research typically involve the development of in vitro assays to understand how a compound interacts with its biological target. These assays are crucial for determining the potency and mechanism of action of a potential therapeutic agent.
Cell-Based Assays for Pathway Modulation
Cell-based assays are employed to assess a compound's effect on specific signaling pathways within a cellular context. These assays can reveal whether a compound activates or inhibits a pathway, providing insight into its potential therapeutic effects. There are no publicly documented studies detailing the impact of Cyclobutylmethanesulfonamide on any cellular signaling pathways.
Biophysical Techniques for Ligand-Target Binding (e.g., Thermal Shift Assays)
Biophysical techniques like thermal shift assays are used to confirm direct binding between a compound (ligand) and its protein target. The principle is that a protein's melting temperature will increase upon binding to a stabilizing ligand. No thermal shift assay data for this compound has been reported in the public domain, which would otherwise confirm its engagement with a specific target protein.
Target Identification and Validation in Preclinical Models
A critical step in drug development is the identification and validation of the biological target(s) responsible for a compound's therapeutic effects. This is often achieved through advanced molecular biology and proteomic techniques.
Gene Expression Profiling
Gene expression profiling can reveal changes in the transcription of genes in response to treatment with a compound. This can help to identify the biological pathways affected and suggest potential targets. There is no publicly available data from gene expression profiling studies conducted with this compound.
Proteomic Approaches (e.g., MS-Based Thermal Stability Profiling, Limited Proteolysis-Mass Spectrometry)
Proteomic techniques offer a broad view of a compound's interactions across the entire proteome. Mass spectrometry (MS)-based thermal stability profiling and limited proteolysis-mass spectrometry can identify which proteins interact with a compound in a complex biological sample. No such proteomic studies have been published for this compound.
RNA Interference (RNAi) and CRISPR/Cas9 for Target Validation
The CRISPR/Cas9 system offers an even more precise method for target validation by enabling the direct editing of a cell's DNA to permanently knock out a target gene. researchgate.netbiocompare.com This technique can confirm whether the therapeutic effects of a compound are directly and solely attributable to its interaction with the intended target. nih.govnih.gov For instance, if a compound is designed to inhibit a specific enzyme, creating a cell line where the gene for that enzyme is deleted via CRISPR/Cas9 would be expected to render the cell resistant to the compound's effects. Such studies are crucial for de-risking a drug development program by ensuring that the compound's mechanism of action is well-understood and specific. biocompare.com
While these techniques are standard practice, no published studies were found that specifically apply RNAi or CRISPR/Cas9 to validate the target of this compound.
In Vivo Mechanistic Studies in Model Systems (Excluding Clinical Human Trials)
Following in vitro validation, promising compounds are typically advanced into in vivo studies using animal models to understand their mechanisms of action within a whole organism.
Exploration of Molecular Pathways in Relevant Animal Models
Animal models, particularly mouse models, are instrumental in elucidating the in vivo significance of molecular pathways affected by a drug candidate. nih.gov By administering a compound to these models, researchers can analyze its effects on cellular signaling and gene expression in relevant tissues. nih.gov This helps to build a comprehensive picture of the compound's biological activity and its potential therapeutic impact. For example, studies in animal models can reveal whether a compound that targets the p53 tumor suppressor pathway in vitro can effectively modulate this pathway in a tumor-bearing mouse. nih.gov No such studies detailing the exploration of molecular pathways for this compound in animal models have been reported in the available literature.
Biomarker Development for Target Engagement in Preclinical Settings
Biomarkers are measurable indicators that can confirm a drug is reaching its target and exerting the expected biological effect, a concept known as target engagement. nih.govnih.gov In preclinical development, biomarkers are essential for making go/no-go decisions. nih.gov These can range from changes in the concentration of a specific protein in the blood to alterations in gene expression in tissue biopsies. The development of robust and validated biomarker assays is a critical component of translational research, bridging the gap between preclinical findings and clinical trials. nih.gov There is currently no publicly available information on the development of specific biomarkers to measure the target engagement of this compound in preclinical models.
Preclinical Proof-of-Concept Studies Focused on Mechanism
Cyclobutylmethanesulfonamide As a Privileged Scaffold and Lead Compound in Drug Discovery Research
Utility of the Cyclobutylmethanesulfonamide Scaffold for Diverse Biological Activities
The potential of the this compound scaffold stems from the advantageous properties of its constituent parts. The cyclobutane (B1203170) ring is increasingly utilized in medicinal chemistry to impart favorable characteristics upon a molecule. nih.gov Its distinct, puckered three-dimensional structure can enforce specific conformations on attached functional groups, which is critical for precise binding to a biological target. nih.gov This conformational restriction can lead to significant increases in potency and selectivity compared to more flexible, linear linkers. nih.gov
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of approved drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to form strong interactions with protein targets. youtube.com This functional group is associated with a broad spectrum of biological activities. nih.gov For example, sulfonamide-containing compounds have been developed as antibacterial agents, diuretics, anti-inflammatories, and anticancer therapies. nih.govyoutube.com
The combination of these two groups in the this compound scaffold offers a unique synergy. The cyclobutane ring can orient the methanesulfonamide (B31651) group in a spatially defined manner to optimize interactions within a target's binding site. This was demonstrated in the development of a potent and selective JAK1 inhibitor, where the puckered cyclobutane ring positioned the sulfonamide's N-H group to form critical hydrogen bonds with arginine and asparagine residues in the enzyme's active site. nih.gov This precise orientation was crucial for the compound's high affinity. nih.gov
The versatility of the sulfonamide functional group suggests that the this compound core could be adapted to target a wide range of proteins.
Table 1: Examples of Biological Activities of Sulfonamide-Containing Compounds
| Compound Class/Example | Biological Activity | Therapeutic Area |
|---|---|---|
| Sulfanilamide Derivatives | Antibacterial | Infectious Disease |
| Hydrochlorothiazide | Diuretic | Hypertension |
| Celecoxib | COX-2 Inhibitor | Anti-inflammatory |
| S-4522 (a methanesulfonamide pyrimidine) | HMG-CoA Reductase Inhibitor | Hypercholesterolemia nih.gov |
| Compound B12 (an N-substituted sulfamoylbenzamide) | STAT3 Signaling Inhibitor | Oncology nih.gov |
This table illustrates the diverse roles the sulfonamide moiety can play, suggesting that incorporating it into a conformationally constrained cyclobutane scaffold could yield novel inhibitors for these and other target classes.
Case Studies of Lead Compound Identification and Optimization
The journey from an initial screening "hit" to a viable "lead" compound is a critical phase in drug discovery, involving systematic structural modifications to enhance desired properties while minimizing undesirable ones.
The hit-to-lead process aims to transform a compound with initial, often modest, activity into a more promising lead series with improved potency, selectivity, and drug-like properties. youtube.com This typically involves an iterative cycle of chemical synthesis and biological testing to establish a preliminary structure-activity relationship (SAR). A key goal is to confirm that the activity is specific and to identify parts of the molecule that can be modified to improve its profile.
Once a lead compound is identified, the optimization phase focuses on refining its structure to maximize potency against the intended target and selectivity over other related targets, which is crucial for minimizing off-target side effects. scienceopen.com
The case of the JAK1 inhibitor provides an excellent example of optimization. Researchers investigated the role of the cyclobutyl moiety in the binding interaction. nih.gov Their findings revealed that the specific puckered conformation of the cis-isomer of the cyclobutane ring was essential. This geometry created a "kink" in the molecule's linker, positioning the sulfonamide N-H group perfectly to form two key hydrogen bonds with the protein. nih.gov The corresponding trans-isomer, which would present a different geometry, exhibited less favorable activity because this optimal interaction could not be achieved. nih.gov This demonstrates how controlling the stereochemistry of the cyclobutane ring is a powerful strategy for optimizing potency.
Further optimization efforts often focus on modifying other parts of the scaffold. For sulfonamide-based inhibitors, replacing aromatic or heterocyclic rings attached to the sulfonamide nitrogen can drastically alter potency and selectivity. This "heterocycle scan" can be guided by computational modeling to predict which groups will have the most favorable binding energies before undertaking complex synthesis. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for a Cyclobutyl-Sulfonamide-based JAK1 Inhibitor
| Structural Feature | Observation | Implication for Potency | Source |
|---|---|---|---|
| Cyclobutane Ring | Puckered conformation introduces a structural "kink". | Directs the sulfonamide for optimal binding. | nih.gov |
| cis-isomer of cyclobutane | Showed high potency. | Correctly orients the sulfonamide N-H for H-bonding. | nih.gov |
| trans-isomer of cyclobutane | Showed less favorable activity. | Incorrect geometry prevents full hydrogen bond interaction. | nih.gov |
Strategies for Escaping and Expanding Chemical Intellectual Property through Scaffold Modification
In drug discovery, securing intellectual property (IP) is paramount. Once a successful scaffold like this compound is identified, competitors may develop similar molecules. Therefore, strategies to modify the core scaffold to create novel, patentable chemical entities, while retaining or improving biological activity, are essential.
One common strategy is scaffold hopping , where the core structure is replaced by a different one that maintains a similar spatial arrangement of the key interacting functional groups. For the this compound scaffold, one could envision several hops:
Ring System Modification: The cyclobutane ring could be replaced with other small, strained ring systems such as an oxetane, azetidine, or even a bicyclic system. These changes can alter the angle and distance between substituents, potentially leading to improved interactions or different selectivity profiles, while creating a distinct chemical entity.
Sulfonamide Isosteres: The sulfonamide linker itself can be replaced with bioisosteres—groups with similar physical or chemical properties. A reverse sulfonamide, a sulfoximine, or other amide-like linkers could be explored. These modifications would significantly change the core structure for IP purposes but could preserve the crucial hydrogen bonding interactions.
Another strategy is scaffold decoration or elaboration . This involves adding new substituents or functional groups to unused positions on the core scaffold. For the this compound core, if the initial lead only has substitution at the 1- and 3-positions of the cyclobutane ring, exploring synthesis of derivatives with substitution at the 2- or 4-positions could lead to new IP and potentially uncover new interactions with the target protein.
Future Directions and Emerging Applications of this compound in Academic Drug Discovery Programs
The unique structural features of the this compound scaffold make it a promising, yet largely untapped, area for future research, particularly within academic drug discovery programs. Its ability to confer conformational rigidity makes it an attractive candidate for developing inhibitors against challenging target classes where precise positioning of functional groups is key.
Future academic programs could focus on several key areas:
Library Synthesis: The development of efficient and versatile synthetic routes to create libraries of diverse this compound derivatives is a critical first step. This would enable the screening of this scaffold against a wide range of biological targets.
New Target Classes: While its utility in kinase inhibition is emerging, the scaffold should be explored in other areas. Its conformationally restricted nature could be ideal for disrupting protein-protein interactions (PPIs), which often involve relatively flat and featureless interfaces that are difficult to target with traditional flexible small molecules.
Fragment-Based Drug Discovery (FBDD): A simple this compound could serve as a starting fragment in an FBDD campaign. Identifying a low-affinity binding of this core fragment could provide a validated starting point for growing the molecule into a potent and selective lead compound.
Computational Studies: In-depth computational analysis and molecular dynamics simulations could be used to better understand the conformational preferences of the this compound scaffold and to predict which target classes it might be best suited for. nih.gov
As academic drug discovery programs continue to tackle increasingly complex biological targets, the exploration of novel, three-dimensionally complex scaffolds like this compound will be essential for delivering the next generation of innovative medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
